molecular formula C19H14BrN3 B2995724 7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439097-06-0

7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2995724
CAS No.: 439097-06-0
M. Wt: 364.246
InChI Key: VKFQOWVHFWLKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolo[1,5-a]pyrimidine derivative characterized by a biphenyl substituent at the C7 position, a bromine atom at C3, and a methyl group at C2. Its molecular architecture combines a planar pyrazolo[1,5-a]pyrimidine core with extended aromatic systems, which may enhance π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-bromo-2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFQOWVHFWLKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1,1’-biphenyl-4-yl)-4-hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, followed by oxidation and Dimroth rearrangement . The reaction conditions often include the use of FeCl3 in ethanol as the oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as FeCl3 for oxidation reactions.

    Reducing Agents: Such as NaBH4 for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Potential in Medicinal Chemistry

7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine is significant in medicinal chemistry and drug development because of its structural features. Pyrazolo[1,5-a]pyrimidines have diverse biological activities, allowing them to interact with multiple biological targets.

Modification and Derivatization

The chemical reactions that this compound can undergo are essential for modifying its structure. These modifications can enhance its biological activity or lead to the development of new derivatives.

Interaction with Protein Targets

The mechanism of action for this compound primarily involves its interaction with specific protein targets.

Broad Spectrum of Activities

Studies on pyrazolo derivatives, a family of compounds to which this compound belongs, have shown potential in:

  • Anticancer Activity Some pyrazolo[1,5-a]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects Compounds from the same family have exhibited broad-spectrum antimicrobial effects against bacteria and fungi.
  • Antioxidant Activity These compounds have also shown promise in scavenging free radicals.

Mechanism of Action

The mechanism of action of 7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substitutions at C3

  • 3-Bromo vs. 3-Phenyl Groups :
    Compounds with a phenyl group at C3 (e.g., 3,3'-diphenyl derivatives) demonstrate enhanced biological activity in some contexts, such as enzyme inhibition or receptor binding . However, bromine at C3 (as in the target compound) may serve as a leaving group for cross-coupling reactions, enabling diversification into more complex analogs .
    • Example : 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS 1126-24-5) has a bromine at C2 and methyl at C7, differing in substitution pattern but highlighting bromine's role in modulating reactivity and physicochemical properties (melting point: 60°C; pKa: 0.05) .

Substitutions at C7

  • Biphenyl vs. Morpholine or Phenyl Groups :
    • The biphenyl group at C7 in the target compound contrasts with morpholine-substituted analogs (e.g., 7-(morpholin-4-yl) derivatives), which were designed for PI3Kδ inhibition in chronic obstructive pulmonary disease (COPD) . The biphenyl moiety likely enhances hydrophobicity and binding to aromatic-rich enzyme pockets compared to morpholine's hydrogen-bonding capacity.
    • Example : 7-Phenylpyrazolo[1,5-a]pyrimidine (CAS 72851-18-4) exhibits a logP of 2.4, suggesting moderate lipophilicity, whereas the biphenyl group in the target compound may increase logP significantly, influencing membrane permeability .

Anticancer and Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are widely explored for antitumor activity. For instance:

  • 5-Indole-pyrazolo[1,5-a]pyrimidine showed high selectivity for PI3Kδ inhibition, a key target in oncology .
  • 7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine demonstrated α-glucosidase inhibition (IC50: 49.8 μM), highlighting the impact of C7 substituents on enzyme targeting .
    The biphenyl group in the target compound may confer similar or improved activity in these contexts, though empirical data are needed.

Table 1: Key Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methyl C7: Biphenyl; C3: Br; C2: Me Not reported Hypothesized enhanced lipophilicity
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine C7: Morpholine ~300–350 PI3Kδ inhibition (COPD/asthma)
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine C2: Br; C7: Me 212.05 Mp: 60°C; pKa: 0.05
7-Phenylpyrazolo[1,5-a]pyrimidine C7: Phenyl 195.22 LogP: 2.4; PSA: 30.19

Biological Activity

7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine, with the CAS number 439097-06-0 and molecular formula C19H14BrN3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse biological activities. The presence of a bromo group and biphenyl moiety enhances its chemical reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. Studies have shown that derivatives can inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), leading to reduced tumor growth and induced apoptosis in cancer cell lines such as MCF-7 .
  • Case Studies : One study highlighted the potency of a phenylpyrazolo[3,4-d]pyrimidine analog with IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, demonstrating its potential as a dual inhibitor for cancer therapy .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Target Enzymes : Pyrazolo[1,5-a]pyrimidines have shown effectiveness against kinases involved in signal transduction pathways critical for cell survival and proliferation. The inhibition of these enzymes can lead to decreased cell viability in malignant cells .

Research Findings

A review of current literature reveals several promising findings regarding the biological activity of this compound:

Study Findings Reference
Study on Anticancer PropertiesDemonstrated inhibition of EGFR and VEGFR2; induced apoptosis in MCF-7 cells.
Enzymatic Activity AnalysisShowed selective inhibition of kinases with potential therapeutic applications.
Synthesis and FunctionalizationDiscussed various synthetic routes enhancing bioactivity and structural diversity.

Q & A

Q. What are the optimized synthetic routes for 7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis involves introducing substituents at positions 3 (bromine) and 7 (biphenyl). A key step is the regioselective bromination at position 3 using precursors like 3-unsubstituted pyrazolo[1,5-a]pyrimidine derivatives. For example, bromination can be achieved via reaction with bromine sources (e.g., NBS or Br₂) under controlled conditions. The biphenyl group at position 7 is introduced via Suzuki-Miyaura cross-coupling using a biphenyl boronic acid and a palladium catalyst . Post-synthesis, purification via recrystallization (e.g., from pentane or hexane) is critical to isolate high-purity crystals, with yields often exceeding 85% under optimized conditions .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For instance, the methyl group at position 2 typically appears as a singlet (~δ 2.5 ppm in CDCl₃), while the biphenyl protons show distinct aromatic splitting patterns. Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]⁺ peaks. Elemental analysis (C, H, N) is used to confirm purity, with deviations <0.4% from calculated values indicating high sample integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and confirm regiochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction is indispensable for unambiguous structural confirmation. For pyrazolo[1,5-a]pyrimidine derivatives, crystals are grown via slow evaporation of saturated solutions (e.g., in ethanol/DMF). Key metrics include bond angles (e.g., C-N-C ~120° in the pyrimidine ring) and torsional angles between the biphenyl and core heterocycle. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software typically yield R-factors <0.06, ensuring high confidence in atomic positioning .

Q. What strategies mitigate low yields in bromination or cross-coupling steps?

  • Methodological Answer : Low yields in bromination often arise from competing side reactions. Using bulky directing groups (e.g., trimethylsilyl) at position 7 can enhance regioselectivity during bromination. For Suzuki coupling, optimizing catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and reaction solvents (toluene/water mixtures) improves efficiency. Microwave-assisted synthesis at 100°C for 2 hours has been shown to increase yields by 15–20% compared to traditional heating .

Q. How is the compound evaluated for biological activity against enzyme targets?

  • Methodological Answer : Biological screening involves enzyme inhibition assays (e.g., COX-2 or kinase targets). For example, IC₅₀ values are determined via fluorescence-based assays using recombinant enzymes. Competitive binding studies (e.g., for benzodiazepine receptors) employ radiolabeled ligands like [³H]flumazenil, with Ki values calculated using Cheng-Prusoff equations. Parallel molecular docking (AutoDock Vina) predicts binding modes, focusing on interactions between the biphenyl group and hydrophobic enzyme pockets .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or NMR data across studies?

  • Methodological Answer : Variations in melting points (e.g., 113–114°C vs. 118–120°C for similar derivatives) often stem from polymorphic forms or solvent residues. Recrystallization from alternative solvents (e.g., switching pentane to ethyl acetate) can standardize results. NMR discrepancies (e.g., δ shifts for methyl groups) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Cross-validation using 2D NMR (HSQC, HMBC) resolves ambiguities in proton assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.